molecular formula C22H15NO4 B11440084 2-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione

2-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B11440084
M. Wt: 357.4 g/mol
InChI Key: FOHKKYNNFJZVAY-UHFFFAOYSA-N
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Description

2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a benzodioxole moiety and an indene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Amination Reaction: The benzodioxole derivative is then subjected to an amination reaction with an appropriate amine to introduce the amino group.

    Indene-Dione Formation: The final step involves the formation of the indene-dione structure through a cyclization reaction, often using a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the indene-dione structure, converting it into dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its specific combination of the benzodioxole and indene-dione structures, which confer distinct chemical and biological properties. Its ability to inhibit COX enzymes and potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C22H15NO4

Molecular Weight

357.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)-2-phenylindene-1,3-dione

InChI

InChI=1S/C22H15NO4/c24-20-16-8-4-5-9-17(16)21(25)22(20,14-6-2-1-3-7-14)23-15-10-11-18-19(12-15)27-13-26-18/h1-12,23H,13H2

InChI Key

FOHKKYNNFJZVAY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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